molecular formula C10H7ClN2 B3024087 6-Chloro-2,4'-bipyridine CAS No. 39883-34-6

6-Chloro-2,4'-bipyridine

Cat. No.: B3024087
CAS No.: 39883-34-6
M. Wt: 190.63 g/mol
InChI Key: FYHWGGPWLWDCMZ-UHFFFAOYSA-N
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Description

6-Chloro-2,4’-bipyridine is a heterocyclic organic compound that consists of two pyridine rings connected by a single bond, with a chlorine atom attached to the 6-position of one of the pyridine rings. This compound is part of the bipyridine family, which is known for its versatility in various chemical applications, including coordination chemistry, catalysis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of 6-chloropyridine with a boronic acid derivative of 2-pyridine in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.

Another method is the Stille coupling reaction, which uses a tin reagent instead of a boronic acid. This method also requires a palladium catalyst and similar reaction conditions .

Industrial Production Methods

Industrial production of 6-Chloro-2,4’-bipyridine may involve large-scale coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of homogeneous or heterogeneous catalysts can be optimized to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,4’-bipyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted bipyridines, oxidized or reduced bipyridine derivatives, and more complex bipyridine-based ligands .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2,4’-bipyridine is unique due to the presence of the chlorine atom, which can be further functionalized to introduce a variety of substituents. This makes it a versatile building block for the synthesis of more complex molecules and materials .

Properties

IUPAC Name

2-chloro-6-pyridin-4-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHWGGPWLWDCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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